molecular formula C8H10BrNO B1279496 3-Bromo-6-methoxy-2,4-dimethylpyridine CAS No. 819069-57-3

3-Bromo-6-methoxy-2,4-dimethylpyridine

Cat. No. B1279496
CAS RN: 819069-57-3
M. Wt: 216.07 g/mol
InChI Key: SZDHVOMPLABLPW-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxy-2,4-dimethylpyridine (3-B6M2DMP) is an organic compound belonging to the group of pyridines. It is a colorless, volatile liquid with a pungent odor and a melting point of -25°C. The compound has a wide range of applications in the fields of organic synthesis and medicinal chemistry. It is also used as a reagent in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and polymers.

Scientific Research Applications

Antioxidant Properties

  • Synthesis and Antioxidant Activity : The synthesis and study of a series of compounds including 2,4-dimethyl-3-pyridinols and their derivatives, with a focus on their antioxidant properties, have been reported. The study discusses the general synthetic strategy and the reactivity of these compounds toward peroxyl radicals, highlighting their potential as effective antioxidants (Wijtmans et al., 2004).

Synthesis of Derivatives

  • Synthesis of Halogenated Derivatives : Research on the synthesis of various halogenated derivatives, including 3-bromo-5-hydroxy-2,6-dimethylpyridine, provides insights into the structural and spectroscopic aspects of hydrogen bonding in these compounds. The study examines the crystal structures and vibrational features, contributing to a better understanding of hydrogen bonding in halogenated pyridines (Hanuza et al., 1997).

Biochemical Analysis

Biochemical Properties

3-Bromo-6-methoxy-2,4-dimethylpyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in the synthesis of cholinergic drugs, which are used to treat gastrointestinal diseases . The compound’s interactions with enzymes and proteins can lead to the modulation of their activity, thereby influencing biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, similar compounds have been used in the synthesis of oxazolidinone derivatives, which are modulators of mGluR5, a receptor involved in cell signaling . This indicates that this compound may have similar effects on cell signaling pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to form hydrogen bonds and van der Waals interactions with target molecules, stabilizing these interactions and leading to changes in their activity . This can result in the modulation of biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under normal storage conditions

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

properties

IUPAC Name

3-bromo-6-methoxy-2,4-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-5-4-7(11-3)10-6(2)8(5)9/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDHVOMPLABLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1Br)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459808
Record name 3-Bromo-6-methoxy-2,4-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

819069-57-3
Record name 3-Bromo-6-methoxy-2,4-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-bromo-4,6-dimethylpyridin-2-ol (7 g), methyl iodide (21.6 mL) and silver carbonate (19.1 g) was stirred in a chloroform solvent (140 mL) at room temperature for 36 hours. The reaction mixture was subjected to silica gel pad and eluted with a mixed solvent of (ethyl acetate:n-heptane=2:8). The resulting solution was concentrated under reduced pressure to give the title compound (6.98 g).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
21.6 mL
Type
reactant
Reaction Step One
Quantity
19.1 g
Type
catalyst
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-bromo-6-chloro-2,4-dimethylpyridine obtained in Preparation Example 21 (200 mg) was added to DMF (1 mL). Sodium methoxide (28% solution in methanol, 0.741 mL) was added to the solution, and the mixture was stirred at 60° C. for 15 hours. Water was added to the reaction mixture, followed by extraction with diethyl ether. The organic layer was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/n-heptane, 0% to 10%) to give the title compound (172 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 21
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Sodium methoxide
Quantity
0.741 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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